N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-19-9-3-5-12(19)13(20)6-8-17-14(21)15(22)18-11-4-2-7-16-10-11/h2-5,7,9-10,13,20H,6,8H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQZALNHSLCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide typically involves multiple steps, starting with the preparation of the pyrrole and pyridine intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound’s unique properties make it useful in various industrial processes, including material science and catalysis.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with several ethanediamide derivatives, differing primarily in substituents on the hydroxypropyl group and the aromatic systems. Key analogs include:
Table 1: Structural Comparison of Ethanediamide Derivatives
Note: The target compound’s molecular formula and weight are inferred based on structural analysis, as explicit data are unavailable in the provided evidence.
- 1-Methylpyrrole vs. Naphthalene/Thiophene : The target’s 1-methylpyrrole group introduces a smaller, nitrogen-containing heterocycle compared to the naphthalene analog’s bulky polyaromatic system or BG16147’s sulfur-containing thiophene . This difference may influence lipophilicity, solubility, and target-binding specificity.
- Hydroxypropyl Linker : All compounds share a 3-hydroxypropyl spacer, which could enhance solubility and conformational flexibility.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Naphthalene Analog | BG16147 |
|---|---|---|---|
| LogP (Predicted) | ~1.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Donors | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 |
- Lipophilicity : The naphthalene analog’s higher LogP suggests greater membrane permeability compared to the target compound’s more polar pyrrole system.
- Solubility : The hydroxypropyl and ethanediamide groups likely improve aqueous solubility across all analogs.
Pharmacological Comparisons
While specific activity data for the target compound are absent in the provided evidence, insights can be drawn from structural trends:
- Naphthalene Analog : Polyaromatic systems like naphthalene are often associated with intercalation or hydrophobic binding in enzyme pockets. This analog’s larger surface area may enhance binding to flat protein domains .
- Target Compound : The 1-methylpyrrole group may confer moderate lipophilicity and enable interactions with heme-containing enzymes or metalloproteins due to its lone electron pairs.
Biological Activity
N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a unique structure with a pyridine core and a pyrrole-derived side chain . The presence of the hydroxyl group and the trifluoromethyl substitution enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
| Structural Features | Description |
|---|---|
| Pyridine Core | Central aromatic ring providing stability and electronic properties. |
| Pyrrole Side Chain | Contributes to biological activity through specific interactions with targets. |
| Hydroxyl Group | Enhances solubility and potential for hydrogen bonding. |
| Trifluoromethyl Group | Increases lipophilicity, aiding in membrane permeability. |
The biological activity of this compound is primarily attributed to its role as an inhibitor of key enzymes involved in metabolic pathways:
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) :
- NAMPT is crucial for NAD+ biosynthesis, impacting cellular metabolism and energy production.
- Inhibition of NAMPT leads to impaired cell growth, making it a promising target in cancer therapy.
-
Histone Deacetylase (HDAC) Inhibition :
- Some derivatives demonstrate significant HDAC inhibitory activity, which can alter gene expression profiles associated with cancer progression.
- Compounds in this class have shown up to 617-fold greater activity against HDAC1 compared to standard references.
Biological Activity
The compound exhibits various biological activities, including:
- Anticancer Properties : By inhibiting NAMPT, the compound can induce apoptosis in cancer cells and hinder tumor growth.
- Metabolic Regulation : It may enhance insulin sensitivity, contributing to potential therapeutic applications in diabetes management.
- Neuroprotective Effects : Similar compounds have been linked to cognitive enhancement and neuroprotection, suggesting possible applications in neurodegenerative diseases.
Case Studies
Several studies have explored the efficacy of this compound:
-
Cancer Cell Line Studies :
- In vitro studies on various cancer cell lines demonstrated that the compound significantly reduces cell viability at nanomolar concentrations.
- Mechanistic studies revealed that apoptosis was induced via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.
-
Animal Models :
- Preclinical trials using mouse models of cancer showed substantial tumor regression when treated with the compound over a specified period.
- Metabolic assessments indicated improved glucose tolerance and insulin sensitivity in diabetic mouse models.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(pyridin-3-yl)ethanediamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step organic reactions, including bioreduction using microbial systems (e.g., Rhodotorula glutinis at 30 g/L substrate concentration) to generate chiral intermediates . Catalytic systems such as ruthenium/chiral ligand complexes or copper(I) bromide with cesium carbonate have been employed for asymmetric induction in related pyrrolidine derivatives . Optimization parameters include solvent selection (e.g., DMF or toluene), temperature control (e.g., 35°C for copper-catalyzed reactions), and inert atmospheres to prevent degradation .
Q. What advanced spectroscopic and crystallographic techniques are employed to characterize the molecular structure of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation . X-ray crystallography provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonding networks observed in monoclinic crystal systems) . Computational chemistry tools (e.g., density functional theory) supplement experimental data to predict electronic properties .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's potential enzyme inhibitory activity?
- Methodology : Develop in vitro assays targeting enzymes with structural homology to known pyrrole- or pyridine-interacting proteins (e.g., kinases or cytochrome P450 isoforms). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. For example, thiadiazole-containing analogs exhibit anticancer activity via kinase inhibition, suggesting similar experimental frameworks for this compound . Dose-response curves and IC determinations should be validated with orthogonal assays (e.g., enzymatic activity vs. cellular proliferation) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Methodology : Cross-validate results using complementary techniques:
- Orthogonal assays : Compare enzyme inhibition data with cell-based viability assays (e.g., MTT or ATP-lite).
- Structural analysis : Investigate stereochemical purity via chiral HPLC, as impurities in enantiomeric intermediates may lead to inconsistent bioactivity .
- Metabolic stability : Assess compound stability in assay media (e.g., liver microsomal studies) to rule out confounding degradation .
Q. What catalytic systems have been explored for asymmetric synthesis of key intermediates in the compound's preparation?
- Methodology : Chiral induction in hydroxylated intermediates can be achieved via:
- Biocatalysis : Whole-cell systems (e.g., Rhodotorula glutinis) for enantioselective bioreduction of ketones to (S)-alcohols with >90% enantiomeric excess (ee) .
- Metal-ligand complexes : Ruthenium with BINAP ligands or copper(I) bromide with cyclopropanamine for C–N coupling reactions in pyrrolidine derivatives .
Q. How can computational chemistry aid in predicting the compound's reactivity and interaction with biological targets?
- Methodology :
- Docking studies : Use software like AutoDock Vina to model interactions with receptor binding pockets (e.g., nicotinic acetylcholine receptors, given the pyridine moiety) .
- QM/MM simulations : Explore transition states in key reactions (e.g., amide bond formation) to optimize synthetic pathways .
- ADMET prediction : Tools like SwissADME forecast solubility, permeability, and metabolic liabilities to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
